3-amino-N-methyl-3-phenylpropanamide hydrochloride
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Overview
Description
3-amino-N-methyl-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-3-phenylpropanamide hydrochloride typically involves the reaction of N-methyl-3-phenylpropanamide with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
3-amino-N-methyl-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-amino-N-methyl-3-phenylpropanamide hydrochloride include:
- 3-amino-N-methyl-N-phenylpropanamide
- 3-amino-3-imino-N-methylpropanamide hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .
Biological Activity
3-Amino-N-methyl-3-phenylpropanamide hydrochloride (commonly referred to as 3-APP hydrochloride) is an organic compound with the molecular formula C10H14N2O and a molecular weight of 214.69 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
3-APP hydrochloride is characterized by its unique structure, which includes both an amino group and a phenyl ring. This structural configuration enhances its reactivity and potential interactions with biological targets.
Property | Description |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 214.69 g/mol |
Appearance | White crystalline powder |
Solubility | Soluble in water |
Biological Activities
Research indicates that 3-APP hydrochloride exhibits various biological activities, including:
The biological activity of 3-APP hydrochloride can be attributed to its ability to interact with various molecular targets:
- Binding Affinity : The compound's phenyl group may enhance its binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .
- Receptor Interaction : Research has explored how this compound interacts with specific receptors in the nervous system, potentially influencing signal transduction pathways .
Study on Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the enzyme-inhibiting properties of 3-APP hydrochloride. The researchers found that the compound effectively inhibited certain enzymes associated with metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
Neuropharmacological Research
Another study focused on the neuropharmacological effects of 3-APP hydrochloride. The findings indicated that the compound could modulate neurotransmitter release, which may contribute to its potential antidepressant effects .
Future Directions
Despite the promising findings regarding the biological activity of 3-APP hydrochloride, further research is essential to fully understand its pharmacological profiles and therapeutic applications. Key areas for future investigation include:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of 3-APP hydrochloride in humans.
- Mechanistic Studies : Detailed mechanistic studies to uncover the specific pathways influenced by this compound.
- Comparative Studies : Exploring the biological activity of structurally similar compounds to identify unique properties and potential advantages.
Properties
CAS No. |
1457265-63-2 |
---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-amino-N-methyl-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-10(13)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H |
InChI Key |
WXWYVAGVCKCYKL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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